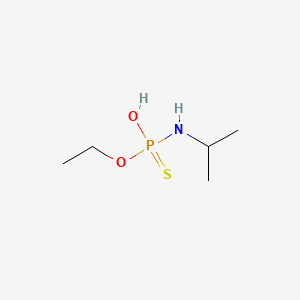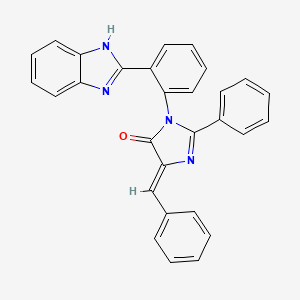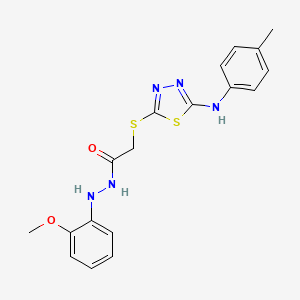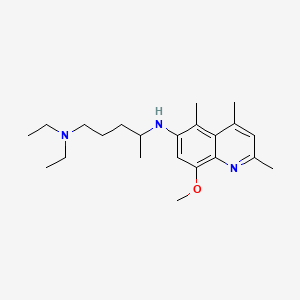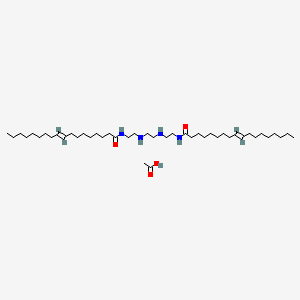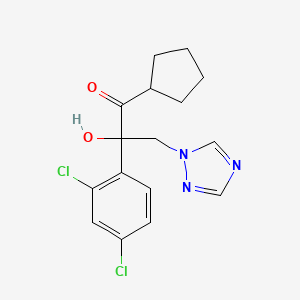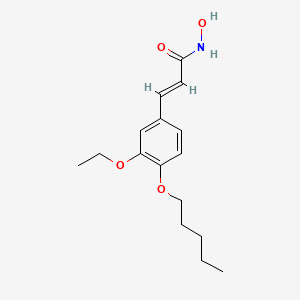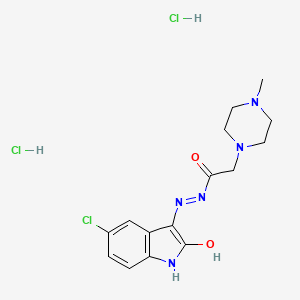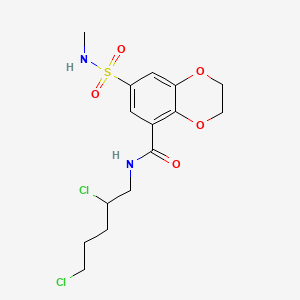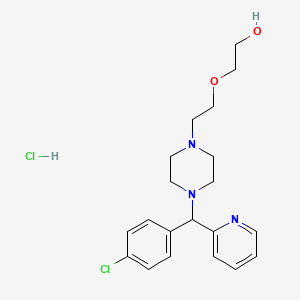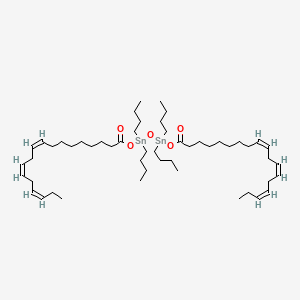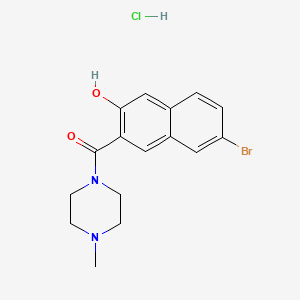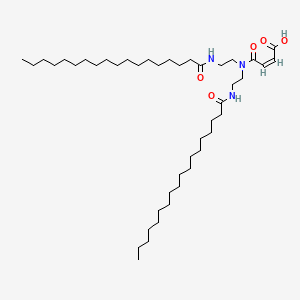
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid derivatives and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecanoic acid with ethylenediamine to form an amide intermediate. This intermediate is then reacted with isocrotonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems to control temperature, pressure, and reaction time ensures the consistent quality and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid involves its interaction with various molecular targets and pathways. The compound’s long-chain fatty acid moiety allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling processes. Additionally, the amino groups may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid derivatives: Compounds with slight modifications to the original structure, such as different fatty acid chains or additional functional groups.
Other long-chain fatty acid amides: Compounds like N-oleoylethanolamine and N-palmitoylethanolamine, which share structural similarities and biological activities.
Uniqueness
This compound stands out due to its specific combination of long-chain fatty acid and amino groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
94134-72-2 |
|---|---|
Molekularformel |
C44H83N3O5 |
Molekulargewicht |
734.1 g/mol |
IUPAC-Name |
(Z)-4-[bis[2-(octadecanoylamino)ethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C44H83N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(48)45-37-39-47(43(50)35-36-44(51)52)40-38-46-42(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-40H2,1-2H3,(H,45,48)(H,46,49)(H,51,52)/b36-35- |
InChI-Schlüssel |
CPSMCDQRTMYVMW-KXYMVQBMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


